Erythrocentaurin

Übersicht

Beschreibung

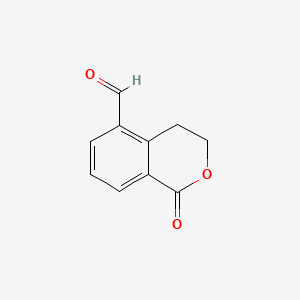

Erythrocentaurin is a natural compound derived from the Gentianaceae family, specifically from the plant Enicostemma littorale. It is known for its significant biological activities, particularly as a hepatitis B virus inhibitor . The compound has a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erythrocentaurin can be isolated from the ethyl acetate fraction of Enicostemma littorale using medium-pressure liquid chromatography. The method involves a step gradient from 10 to 20% ethyl acetate in n-hexane, processed through a Si60 column . The recovery rate of this compound using this method is approximately 87.77% .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but the isolation method mentioned above can be scaled up for larger quantities. The use of high-pressure liquid chromatography (HPLC) and other advanced chromatographic techniques can enhance the purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Erythrocentaurin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit concentration-dependent α-amylase inhibition .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which have been studied for their enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Erythrocentaurin (C10H8O3) is a compound with a variety of identifiers and has been found in organisms such as Gentiana macrophylla and Gentiana pedicellata .

Key Facts:

- Identifiers: this compound is also known as 5-Formyl-3,4-dihydroisocoumarin and 1-Oxoisochroman-5-carbaldehyde . Its CAS registry number is 50276-98-7 .

- Molecular Weight: The molecular weight of this compound is 176.17 g/mol .

- IUPAC Name: 1-oxo-3,4-dihydroisochromene-5-carbaldehyde .

- InChI: InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2 .

- InChIKey: TUADBWMDDLWUME-UHFFFAOYSA-N .

- SMILES: C1COC(=O)C2=CC=CC(=C21)C=O .

Occurrences:

- This compound has been reported in Gentiana macrophylla, Gentiana pedicellata, and other organisms .

- It was isolated from the whole plant of Centaurium pulchellum Druce .

Metabolism:

- This compound is a primary metabolite of swertiamarin . After oral administration of swertiamarin, this compound was detected in rat plasma .

- Swertiamarin converts to this compound after hydrolysis by bacterial β-glucusidase to produce the aglycone .

Analytical Science Applications:

- This compound's ionization efficiency can be enhanced through a new analytical method involving 2,4-dinitrophenylhydrazine derivatization .

- It can be quantified in rat plasma using UPLC-TOF-MS with methyl 4-formylbenzoate as an internal standard .

Pharmacological Activity

Wirkmechanismus

Erythrocentaurin exerts its effects primarily through the inhibition of viral replication. It targets the hepatitis B virus by interfering with its DNA replication process . The compound’s α-amylase inhibitory activity is attributed to its ability to bind to the enzyme’s active site, preventing substrate access . Additionally, this compound’s antibacterial activity involves disrupting bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Erythrocentaurin is unique due to its dual activity as an antiviral and α-amylase inhibitor. Similar compounds include:

Gentiopicroside: Another secoiridoid glucoside from the Gentianaceae family, known for its hepatoprotective and anti-inflammatory properties.

Swertiamarin: Found in Enicostemma littorale, it exhibits antidiabetic and anti-inflammatory activities.

Gentiopicrin: Known for its liver-protective effects and fast absorption in vivo.

Biologische Aktivität

Erythrocentaurin is a bioactive compound primarily derived from the hydrolysis of gentiopicrin, a secoiridoid glycoside found in various species of the Gentiana genus. This compound has garnered attention for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Metabolism

This compound (CHO) is formed through metabolic transformations involving gentiopicrin. Studies have shown that human intestinal bacteria can hydrolyze gentiopicrin into this compound and other metabolites through a series of reactions including hydrolysis, reduction, and dehydration .

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress markers. This activity is often correlated with the total polyphenolic content in plant extracts containing this compound .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. It has been shown to downregulate COX-2 expression, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Properties

this compound has displayed antimicrobial activity against various pathogens. For instance, extracts containing this compound have been effective against fungal species, supporting its use in traditional medicine for treating infections .

Case Study 1: Antioxidant Efficacy

A study investigating the antioxidant capacity of this compound found that it significantly reduced malondialdehyde (MDA) levels in oxidative stress models. The compound also enhanced the activities of key antioxidant enzymes such as superoxide dismutase and catalase, indicating its role in protecting cellular integrity under oxidative conditions.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using J774A.1 macrophage cells, this compound treatment led to a marked decrease in COX-2 expression at concentrations ranging from 1 to 10 μM over 24 hours. This finding suggests that this compound may serve as a therapeutic agent for inflammatory diseases by modulating inflammatory pathways .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

1-oxo-3,4-dihydroisochromene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUADBWMDDLWUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=CC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198282 | |

| Record name | Erythrocentaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-98-7 | |

| Record name | Erythrocentaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrocentaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrocentaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROCENTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295RS6D94V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.